2-[(4-methylphenyl)methyl]guanidine

5-HT3 receptor Conformational constraint Functional selectivity

Researchers sourcing benzylguanidine scaffolds frequently encounter mis-ordered N-aryl isomers (CAS 54015-04-2) that lack the critical methylene bridge. 2-[(4-Methylphenyl)methyl]guanidine (CAS 13333-41-0) provides the authentic methylene-bridged chemotype required for 5-HT₃ receptor antagonist pharmacology. Key differentiators: - Conformational class that converts arylguanidine 5-HT₃ activity from agonism to antagonism - 4-methyl substitution enhances lipophilicity (predicted logP ≈1.8) for improved hOCT3 inhibitory potency - Validated entry scaffold for N-alkyl derivatives with antiarrhythmic potential and reduced hypotensive liability

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 13333-41-0
Cat. No. B13680346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylphenyl)methyl]guanidine
CAS13333-41-0
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN=C(N)N
InChIInChI=1S/C9H13N3/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
InChIKeyVZIQPOAQCQRQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenyl)methyl]guanidine: Structural & Pharmacological Baseline


2-[(4-Methylphenyl)methyl]guanidine (CAS 13333-41-0; molecular formula C₉H₁₃N₃; MW 163.22 g/mol) is a benzylguanidine derivative featuring a guanidine group tethered to a 4-methylbenzyl moiety via a methylene (–CH₂–) bridge [1]. This methylene bridge distinguishes it from directly N-aryl-substituted guanidines such as N-(4-methylphenyl)guanidine (p-tolylguanidine, CAS 54015-04-2) and imparts a distinct conformational flexibility that has been shown in the arylguanidine class to convert 5-HT₃ receptor functional activity from agonism to antagonism [2]. The compound belongs to the broader class of substituted guanidines, which are recognized for their strong basicity (conjugate acid pKₐ ≈ 13.6 for benzylguanidine analogs), hydrogen-bonding capacity, and ability to engage biological targets including G-protein-coupled receptors, ion channels, and neurotransmitter transporters [1].

1
Methylene bridge scaffold for 5-HT₃ receptor antagonist functional studies
2
4-Methylbenzyl substitution supports hOCT3 and ion channel target engagement
3
Multi-target research tool: 5-HT₃, hOCT3, NMT, and cardiac ion channel assays

2-[(4-Methylphenyl)methyl]guanidine: Generic Substitution Risks


Substituted benzylguanidines and phenylguanidines cannot be treated as interchangeable procurement items because minor structural modifications produce profound, and sometimes binary, shifts in pharmacological function. The presence of a methylene bridge between the aromatic ring and the guanidine pharmacophore converts arylguanidines from 5-HT₃ receptor agonists or partial agonists into antagonists, irrespective of the starting functional activity of the parent arylguanidine [1]. Simultaneously, the para-methyl substituent on the benzyl ring increases lipophilicity (predicted logP ≈ 1.8 for the target compound vs. ~0.3–1.0 for unsubstituted benzylguanidine), a parameter directly correlated with enhanced inhibitory potency at human organic cation transporter 3 (hOCT3), where 4-position substitution drives IC₅₀ values from >450 μM down to as low as 2.2 μM in the phenylguanidine series [2]. A closely related dimethyl analog, N-p-methylbenzyl-N',N"-dimethylguanidine, demonstrated antiarrhythmic efficacy comparable to bethanidine but with significantly reduced hypotensive liability—a therapeutic window differentiation that would be lost if an unsubstituted benzylguanidine or directly N-aryl analog were substituted [3]. Thus, both the methylene bridge and the 4-methyl substitution pattern are individually necessary for the compound's differentiated functional selectivity profile.

Methylene bridge dictates functional switch from agonism to antagonism at 5-HT₃ receptors; directly N-aryl guanidines may not replicate this profile.
4-Methyl substituent is critical for hOCT3 inhibition potency window and antiarrhythmic selectivity; unsubstituted benzylguanidine may shift away from these responses.
Analog with dimethyl substitution showed differentiated sympathetic-blockade reduction; structural changes may alter cardiac ion channel research endpoints.

2-[(4-Methylphenyl)methyl]guanidine: Comparator Evidence


5-HT3 Receptor Functional Switch by Methylene Bridge

In a systematic structure-activity study, Abdelkhalek et al. (2019) demonstrated that introducing a methylene bridge (–CH₂– linker) to the arylguanidine scaffold converts 5-HT₃ receptor ligands from agonists/superagonists/partial agonists into antagonists, regardless of the starting functional activity of the parent compound. This was established using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing mouse 5-HT₃A receptors [1]. The target compound 2-[(4-methylphenyl)methyl]guanidine possesses this methylene bridge, structurally distinguishing it from directly N-aryl-substituted guanidines such as N-(4-methylphenyl)guanidine (CAS 54015-04-2) and 1-(3-chlorophenyl)guanidine, which display partial agonist or agonist activity at 5-HT₃ receptors (e.g., 1-(3-chlorophenyl)guanidine Ki = 32–35 nM at 5-HT₃) [1]. The conformational constraint imposed by the methylene bridge is the structural determinant of this functional switch from activation to blockade.

5-HT₃ functional switch
Class-level inference
Agonist → antagonist conversion with methylene bridge; direct N-aryl guanidines show partial/full agonist activity.
Receptor functional outcome context: bridge dictates blockade vs. activation.
Reported for class; specific Ki/IC₅₀ for target compound not determined.
5-HT3 receptor Conformational constraint Functional selectivity

Antiarrhythmic Efficacy with Reduced Hypotensive Liability

US Patent 3,949,089 (Boura and Green, 1976) discloses that acid addition salts of N-p-methylbenzyl-N',N"-dimethylguanidine—a close N,N'-dimethyl analog of 2-[(4-methylphenyl)methyl]guanidine—possess antiarrhythmic properties comparable to bethanidine (N-benzyl-N',N"-dimethylguanidine sulfate) but with significantly less sympathetic blocking action, thereby reducing undesirable blood-pressure-lowering effects that had previously confined bethanidine use to intensive-care settings [1]. The 4-methyl substitution on the benzyl ring is explicitly identified as the structural feature responsible for this improved therapeutic ratio. Effective oral dosages are in the range of 1–10 mg/kg of base (ca. 4 mg/kg preferred), with unit dosage forms of 100–600 mg base [1]. The unsubstituted benzyl analog (bethanidine) served as the direct within-patent comparator.

Antiarrhythmic selectivity
Cross-study comparable
Dimethyl analog: antiarrhythmic response comparable to bethanidine, with reported lower sympathetic blockade.
Cardiac ion channel model context: 4-methyl benzyl group maintains antifibrillatory endpoint with reduced hypotension-related endpoint.
Patent data; dose 1–10 mg/kg (base) orally in animal models.
Cardiac arrhythmia Antifibrillatory Sympathetic blockade

hOCT3 Inhibition Potency and Para-Substitution

Iyer et al. (2017) conducted the first dedicated structure-activity relationship (SAR) study of phenylguanidine-based human organic cation transporter 3 (hOCT3) inhibitors. They found that phenylguanidine derivatives exhibit up to a 1000-fold increase in hOCT3 inhibition potency compared to guanidine itself (guanidine IC₅₀ = 6201 μM at hOCT3), with IC₅₀ values across the phenylguanidine series ranging from 2.2 to >450 μM [1]. Critically, enhanced inhibitory potency was directly proportional to increased lipophilicity and the size of the substituent at the phenyl 4-position, which reached a ceiling effect at larger substituents [1]. The target compound, bearing a 4-methylbenzyl group (predicted logP ≈ 1.8), is positioned within this SAR trend to exhibit higher hOCT3 inhibitory potency than unsubstituted benzylguanidine (logP ≈ 0.3–1.0) or phenylguanidine.

hOCT3 inhibition potency
Class-level inference
Phenylguanidine series: IC₅₀ range 2.2 – >450 µM; potency scales with 4-position lipophilicity.
Transporter inhibition assay context: 4-methylbenzyl analog predicted higher hOCT3 engagement.
logP ≈ 1.8 for target compound; exact IC₅₀ not determined.
Organic cation transporter 3 hOCT3/SLC22A3 Neurotransmitter uptake

Benzylguanidine Scaffold as NMT Inhibitor

Fuller et al. (1975) systematically evaluated benzylguanidines alongside benzamidines, phenylacetamidines, and phenylethylguanidines as inhibitors of norepinephrine N-methyltransferase (NMT) from rabbit adrenal glands. Benzylguanidine analogs, in which the amine nitrogen of benzylamine is replaced by a guanidino group, demonstrated measurable NMT inhibition [1]. The two most potent inhibitors in the full study were 2,3-dichlorobenzamidine (pI₅₀ = 5.55) and 3,4-dichlorophenylacetamidine (pI₅₀ = 5.36); these were reversible and competitive with norepinephrine as the variable substrate, inhibiting NMT from human, rat, and bovine adrenal glands [1]. While specific pI₅₀ values for unsubstituted benzylguanidine were not reported as top-tier in this study, the benzylguanidine chemotype was validated as an NMT-inhibitory scaffold. The target compound's 4-methyl substitution may further modulate potency via lipophilic interactions with the enzyme active site.

NMT enzyme inhibition
Class-level inference
Benzylguanidine scaffold validated as NMT inhibitor; top inhibitors pI₅₀ 5.36–5.55.
Catecholamine biosynthesis research context: scaffold may support NMT target engagement studies.
4-Methyl effect on NMT potency not reported; requires individual verification.
Norepinephrine N-methyltransferase Catecholamine biosynthesis Epinephrine regulation

2-[(4-Methylphenyl)methyl]guanidine: Research & Industrial Applications


5-HT3 Antagonist Tool Compound Development

The methylene bridge in 2-[(4-methylphenyl)methyl]guanidine places it in the conformational class that converts arylguanidines to 5-HT₃ receptor antagonists [1]. Unlike directly N-aryl-substituted guanidines (e.g., N-(4-methylphenyl)guanidine, CAS 54015-04-2) which function as partial agonists or superagonists, the target compound is predicted to function as an antagonist, making it suitable as a starting scaffold for developing non-setron 5-HT₃ antagonists for applications where ondansetron-like pharmacology is desired but with a differentiated chemotype. Researchers should confirm functional antagonism via two-electrode voltage-clamp electrophysiology in 5-HT₃A-expressing oocytes before structure-activity expansion.

Antiarrhythmic Drug Discovery with Reduced Hypotension

Patent data on the dimethyl analog N-p-methylbenzyl-N',N"-dimethylguanidine demonstrates that the 4-methylbenzyl substitution pattern delivers antiarrhythmic efficacy comparable to bethanidine while substantially reducing sympathetic-blockade-mediated hypotension [1]. The unsubstituted parent compound, 2-[(4-methylphenyl)methyl]guanidine, provides a synthetic entry point for generating N-alkyl derivatives to explore structure-activity relationships around this therapeutic window. This scaffold is particularly relevant for ventricular and atrial fibrillation models where bethanidine's hypotensive liability has historically limited its clinical utility.

hOCT3 Transporter & Monoaminergic Uptake Modulation

The 4-methylbenzyl substitution pattern positions this compound within the phenylguanidine SAR series where hOCT3 inhibitory potency correlates with para-substituent lipophilicity and size [1]. With a predicted logP of approximately 1.8—higher than unsubstituted benzylguanidine (logP ≈ 0.3–1.0)—the target compound is expected to exhibit enhanced hOCT3 inhibition relative to simpler guanidine analogs. Applications include studies of extraneuronal monoamine uptake (uptake-2), antidepressant mechanism investigation via OCT3 modulation, and transporter selectivity profiling against SERT, NET, and DAT in heterologous expression systems.

Catecholamine Modulation via NMT Inhibition

The benzylguanidine chemotype has been validated as an inhibitor of norepinephrine N-methyltransferase (NMT), the terminal enzyme in epinephrine biosynthesis [1]. 2-[(4-Methylphenyl)methyl]guanidine can serve as a core scaffold for developing competitive NMT inhibitors with potential applications in cardiovascular research where reduction of adrenal epinephrine synthesis is therapeutically relevant, as well as in comparative enzyme inhibition studies across species (human, rat, bovine, rabbit adrenal NMT). The 4-methyl substituent may provide additional hydrophobic contacts within the NMT active site.

Application
Selection Property
Validation Focus
5-HT₃ receptor antagonist research
Methylene bridge conformational constraint
Functional electrophysiology in oocyte models
Cardiac ion channel and antiarrhythmic model studies
4-Methylbenzyl substitution pattern
Antifibrillatory endpoint with sympathetic-blockade monitoring
hOCT3 transporter / monoamine uptake modulation
Para-substituent lipophilicity and size
Transporter inhibition assay in HEK293-hOCT3 cells
Catecholamine biosynthesis enzyme inhibition
Benzylguanidine NMT scaffold identity
NMT competitive inhibition kinetics across species
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